molecular formula C78H129ClN30O19S4 B10859087 Unii-1aao72P26F CAS No. 244015-05-2

Unii-1aao72P26F

Cat. No.: B10859087
CAS No.: 244015-05-2
M. Wt: 1954.8 g/mol
InChI Key: ZYXRBIMTMVZFBC-KRDVWEALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iseganan hydrochloride is synthesized through a series of peptide bond formations. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Iseganan hydrochloride involves large-scale peptide synthesis techniques. These techniques include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Iseganan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized form of Iseganan hydrochloride with disulfide bonds and the reduced form with free thiol groups .

Scientific Research Applications

Iseganan hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and disulfide bond formation.

    Biology: Investigated for its antimicrobial properties and its ability to reduce microbial densities in various biological systems.

    Medicine: Explored as a potential therapeutic agent for preventing oral mucositis in patients undergoing radiation therapy for head and neck cancer.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

Iseganan hydrochloride exerts its effects by disrupting the cell membranes of bacteria. It binds to the bacterial membrane and forms pores, leading to the leakage of cellular contents and ultimately cell death. The molecular targets include the lipid components of the bacterial membrane, and the pathways involved are related to membrane disruption and cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iseganan hydrochloride is unique due to its synthetic origin and its specific sequence, which allows for enhanced stability and antimicrobial activity compared to its natural counterparts. Its ability to form stable disulfide bonds contributes to its robustness and effectiveness as an antimicrobial agent .

Properties

CAS No.

244015-05-2

Molecular Formula

C78H129ClN30O19S4

Molecular Weight

1954.8 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C78H126N30O18S4.ClH.H2O/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42;;/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92);1H;1H2/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-;;/m0../s1

InChI Key

ZYXRBIMTMVZFBC-KRDVWEALSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N.O.Cl

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N.O.Cl

Origin of Product

United States

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